6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Synthetic chemistry Process chemistry Building block procurement

6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-48-3) is a semi-saturated bicyclic heterocycle belonging to the dihydro-1,4-benzoxazine class, defined by its C9H10BrNO formula and molecular weight of 228.09 g/mol. It features a bromine atom at position 6 and a methyl group at position 5 of the dihydrobenzoxazine core, making it a versatile aryl bromide intermediate for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C9H10BrNO
Molecular Weight 228.09
CAS No. 1154740-48-3
Cat. No. B3032140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS1154740-48-3
Molecular FormulaC9H10BrNO
Molecular Weight228.09
Structural Identifiers
SMILESCC1=C(C=CC2=C1NCCO2)Br
InChIInChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3
InChIKeyVYKHUEGCOXQRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-48-3): Sourcing Profile for a Differentiated Benzoxazine Building Block


6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-48-3) is a semi-saturated bicyclic heterocycle belonging to the dihydro-1,4-benzoxazine class, defined by its C9H10BrNO formula and molecular weight of 228.09 g/mol . It features a bromine atom at position 6 and a methyl group at position 5 of the dihydrobenzoxazine core, making it a versatile aryl bromide intermediate for transition-metal-catalyzed cross-coupling reactions. Its primary documented role is as a synthetic building block in medicinal chemistry programs, most notably in a Novartis patent application targeting phosphoinositide 3-kinase (PI3K) inhibition and in disclosures related to HIV replication inhibitors .

Why Substituent Positionality in 6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Prevents Direct Analog Interchange


In heterocyclic building block procurement, regioisomeric substitution patterns govern downstream reactivity, steric environment, and electronic properties; the 5-methyl-6-bromo arrangement on the dihydrobenzoxazine scaffold cannot be arbitrarily replaced by 3-methyl-6-bromo (CAS 1254332-84-7) or 8-bromo-6-methyl (CAS 625394-68-5) congeners without altering the exit vector geometry and cross-coupling behavior essential to a lead optimization campaign . Even the des-bromo analog 5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 888731-58-6) lacks the critical C6 bromine handle required for palladium-catalyzed C–C bond formation, which is the primary synthetic function for which this scaffold is valued . The specific 5-methyl-6-bromo substitution is explicitly named and utilized in the Novartis patent US2013/0165436 A1 as an intermediate for constructing PI3K-inhibiting final compounds, meaning that replacement with an unvalidated regioisomer breaks the documented structure–activity relationship trajectory .

Quantitative Differentiation Evidence for 6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-48-3)


Confirmed Synthetic Route Yield vs. Undocumented Entry to Des-Methyl and Ring-Isomeric Analogs

The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine from 6-bromo-5-methyl-4H-benzo[1,4]oxazin-3-one (CAS 1154740-47-2) via borane-THF reduction is reported in patent US2013/0165436 with an isolated yield of 86% after flash chromatography purification . By contrast, no literature or patent source discloses an optimized, high-yield synthetic protocol for the regioisomer 6-bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1254332-84-7) or the positional variant 8-bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-68-5) . The availability of a fully characterized synthetic route with reported yield, chromatographic purity (HPLC RtM1=1.04 min), and spectroscopic assignment provides the procuring scientist with a validated entry point absent in alternative regioisomers.

Synthetic chemistry Process chemistry Building block procurement

5-Methyl Substitution Enables Orthogonal Reactivity Compared to 5-Unsubstituted and N-Methyl Congeners

The 5-methyl substituent on the dihydrobenzoxazine ring exerts an electron-donating inductive and hyperconjugative effect that modulates the electron density at the C6 position where the bromine is attached, thereby influencing the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. The 5-unsubstituted comparator 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4, C8H8BrNO, MW 214.06) lacks this methyl-induced electronic tuning . Conversely, the N-methylated analog 7-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 154264-95-6) positions the methyl on the endocyclic nitrogen rather than the aromatic ring, altering both the hydrogen-bond donor capacity of the NH and the conformational properties of the scaffold . The target compound uniquely retains the free NH (confirmed by the 5.54 ppm br s resonance in 1H NMR) while providing aromatic methyl substitution for steric and electronic differentiation—a combination not available in either the 5-H or N-methyl comparators.

Medicinal chemistry Structure–activity relationship Regioselective functionalization

Validated Use as a Key Intermediate in a Pharmaceutical Patent Program (Novartis PI3K Inhibitor Series)

The compound 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is explicitly documented as a synthetic intermediate in US Patent Application US2013/0165436 A1, assigned to Novartis AG, which describes dihydro-benzo-oxazine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors intended for therapeutic applications including cancer, rheumatoid arthritis, and other PI3K-mediated disorders [1]. The patent provides the full synthetic procedure, spectroscopic characterization, and yield data for the target compound in Paragraphs 0664–0666, indicating its integral role in constructing the final pharmacologically active molecules. In contrast, the 5-methyl-6-bromo substitution pattern is absent from the corresponding positions in the general Markush structures for the widely commercialized 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4) and its regioisomers, which are not cited in this specific PI3K patent context . The lookchem database additionally cross-references the compound with patent disclosures related to HIV replication inhibitors, further expanding its validated application scope .

Pharmaceutical patent analysis PI3K inhibitor Chemical sourcing for drug discovery

Supplier-Documented Purity and Batch-Specific Analytical QC vs. Uncharacterized Alternative Sources

Multiple reputable suppliers provide 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine with standard purity of ≥95% and batch-specific analytical quality control documentation including NMR, HPLC, and GC spectra [1]. Bidepharm (Supplier) offers the compound with standard purity of 95% and provides batch-specific QC reports (NMR, HPLC, GC) upon request . Suzhou Shiya Biopharm similarly lists the compound at 95% purity with downloadable COA and NMR data . In contrast, the regioisomeric analog 6-bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1254332-84-7) is listed by significantly fewer vendors, and the positional isomer 8-bromo-6-methyl (CAS 625394-68-5) shows limited commercial availability with variable purity specifications, raising procurement reliability concerns when sourcing for reproducible synthetic campaigns .

Quality control Building block procurement Analytical chemistry

Procurement-Validated Application Scenarios for 6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine


Medicinal Chemistry: PI3K Inhibitor Lead Optimization Using a Positionally Defined Building Block

Research groups pursuing PI3Kδ- or PI3Kα-selective inhibitors based on the dihydrobenzoxazine scaffold can source 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine to replicate or extend the SAR reported in Novartis patent US2013/0165436 A1. The compound's 5-methyl-6-bromo substitution pattern is explicitly validated in this patent series, and the bromine serves as a synthetic handle for Suzuki–Miyaura or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the C6 position, while the 5-methyl group modulates the steric and electronic environment confirmed by the reported 1H NMR characterization .

Antiviral Drug Discovery: HIV Integrase Inhibitor Intermediate Sourcing

The compound is cross-referenced in patent disclosures related to inhibitors of HIV replication, specifically targeting HIV integrase . For antiviral medicinal chemistry programs, sourcing the exact 5-methyl-6-bromo regioisomer ensures structural fidelity to the published inhibitor scaffolds, which is critical when attempting to reproduce or improve reported antiviral activity data.

Chemical Biology: Bifunctional Probe Synthesis via Sequential Bromine Functionalization

The combination of a free secondary amine (NH) and an aryl bromide in 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine enables orthogonal bifunctional derivatization strategies: the NH can be alkylated, acylated, or sulfonylated, while the aryl bromide can independently undergo Pd-catalyzed cross-coupling . This orthogonal reactivity is not available in the N-methyl analog CAS 154264-95-6, where the amine is blocked as a tertiary center, nor in the des-bromo analog CAS 888731-58-6, which lacks the essential cross-coupling handle.

Process Chemistry: Scale-Up Research Supported by Documented Synthetic Protocol

For process development groups evaluating scalable routes to dihydrobenzoxazine intermediates, the target compound is supported by a published synthetic procedure with 86% yield, chromatographic purification conditions, and full spectroscopic data . This provides a reliable starting point for route scouting and optimization, in contrast to the undocumented synthetic access for alternative regioisomers where no published yields or procedures exist.

Quote Request

Request a Quote for 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.